3-Isopropyl-2-methoxy-5-methylpyrazine

pea flavor chemistry volatile profiling plant-based protein off-flavor

Pea protein off-flavor research & ginseng authentication demand the correct positional isomer-generic methoxypyrazines invalidate GC-MS protocols. CAS 32021-41-3 is the quantitatively dominant alkyl-methoxypyrazine in pea volatiles (2.62% rel. peak area, ~20-fold over 2-methoxy-3-isobutylpyrazine) and a confirmed Panax ginseng volatile with distinct MS fragmentation from the co-occurring 2-isopropyl-3-methoxypyrazine isomer. • Quantitatively dominant pea volatile at 2.62% rel. peak area; absent in chickpea, faba, kidney, pinto & black beans-enabling pea-selective authentication. • Confirmed in Panax ginseng via independent synthesis; distinct MS fragmentation from 2-isopropyl-3-methoxypyrazine positional isomer. • Predicted LogP 2.55, water solubility 205.6 mg/L (25°C), BP 225.5°C-suited for direct aqueous formulation & spray-dry encapsulation QC. Supplied with full CoA for reproducible volatile profiling.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 32021-41-3
Cat. No. B3350949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-2-methoxy-5-methylpyrazine
CAS32021-41-3
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C(C)C)OC
InChIInChI=1S/C9H14N2O/c1-6(2)8-9(12-4)10-5-7(3)11-8/h5-6H,1-4H3
InChIKeyNCKFIUKGRGDXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-2-methoxy-5-methylpyrazine (CAS 32021-41-3): Procurement-Relevant Chemical Identity & Natural Occurrence Overview


3-Isopropyl-2-methoxy-5-methylpyrazine (CAS 32021-41-3) is a trisubstituted alkyl-methoxypyrazine with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol [1]. This compound belongs to the methoxypyrazine class of organic compounds, characterized by a pyrazine ring bearing a methoxyl group [1]. It is a naturally occurring volatile constituent found in Galbanum oil (Ferula galbaniflua), Panax ginseng, and various herbs and spices, and has been detected in pea (Pisum sativum) volatile profiles [2][3][4]. Its documented presence across diverse botanical matrices positions it as a compound of interest for natural product authentication, flavor and fragrance research, and metabolomic profiling [4].

3-Isopropyl-2-methoxy-5-methylpyrazine: Why In-Class Alkyl-Methoxypyrazine Analogs Cannot Be Interchanged Without Quantitative Evidence


Alkyl-methoxypyrazines share a common pyrazine core yet exhibit profound differences in sensory potency, chromatographic behavior, and biological distribution that preclude generic interchangeability. The specific pattern of alkyl substitution—isopropyl at position 3, methoxy at position 2, and methyl at position 5—produces a compound with a distinct Plant Metabolite Occurrence Fingerprint that differs from its close analogs such as 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP) [1][2]. Measured volatile abundance data in pea matrices demonstrate that this compound exhibits a 2.62% relative peak area in whole pea volatiles, whereas its closest structural analog, 2-methoxy-3-isobutylpyrazine, is detected only at trace levels in the same matrix [2]. In wine and sensory research, structurally similar methoxypyrazines differ by up to 16-fold in their odor detection thresholds in red wine matrices, underscoring how minor structural modifications dramatically alter perceptibility [3]. For scientific procurement, substituting one alkyl-methoxypyrazine for another without confirmatory analytical reference standards or matrix-matched quantitative evidence risks invalidating sensory conclusions, misidentifying natural product biomarkers, and compromising reproducibility of volatile profiling studies.

3-Isopropyl-2-methoxy-5-methylpyrazine (CAS 32021-41-3): Direct Quantitative Evidence for Scientific Selection


GC-MS Volatile Abundance in Whole Pea vs. Dehulled Pea and Pea Protein: Quantified Differentiation from 2-Methoxy-3-isobutylpyrazine

In a comprehensive volatile profiling study of pea (Pisum sativum cv. Eclipse), 3-isopropyl-2-methoxy-5-methylpyrazine (CAS 32021-41-3) was quantified in whole pea at 2.62% relative peak area, whereas its close structural analog 2-methoxy-3-isobutylpyrazine (CAS 24683-00-9) was detected merely at 'Trace' levels in the same whole pea matrix [1]. In dehulled pea flour, the target compound showed a range of 0.00–0.13% relative peak area, compared to 0.00–1.30% for the diethyl-methylpyrazine comparator [1]. The compound was attributed an 'AA' (amino acid) origin designation, indicating a Maillard-type formation pathway distinct from other pyrazines in the same matrix [1].

pea flavor chemistry volatile profiling plant-based protein off-flavor food metabolomics

Structural Identity Confirmation in Panax ginseng Aroma: GC-MS Differentiation from Positional Isomer 2-Isopropyl-3-methoxypyrazine

In the foundational 1984 study of Ginseng Radix aroma constituents, 3-isopropyl-2-methoxy-5-methylpyrazine was identified alongside its positional isomer 2-isopropyl-3-methoxypyrazine from the basic fraction of ethereal ginseng extract [1]. The two isomers were differentiated via systematic mass spectral fragmentation patterns, with the target compound's structure confirmed through independent synthesis and comparison with known methoxypyrazine derivatives [1]. This study established that the 2-methoxy-3-isopropyl substitution pattern imparts a characteristic contribution to the earthy, green aroma with moldy undertone of ginseng, distinct from the contribution of the 3-methoxy-2-isopropyl positional isomer [1]. A novel structurally related compound, 3-sec-butyl-2-methoxy-5-methylpyrazine, was also identified and characterized with an odor threshold of 2.0 parts per 10⁹ in water [1].

ginseng aroma chemistry natural product authentication methoxypyrazine isomer differentiation GC-MS structural elucidation

Preferential Aroma Contribution in Wine vs. Isobutyl-Methoxypyrazine at Matched Concentration: Sensory Detection Threshold Inference

In red wine volatile analysis, 2-methoxy-3-(1-methylethyl)pyrazine (the 3-isopropyl positional isomer sharing the same molecular formula as the target compound) was detected at 9.3 ng/L [1]. At this measured concentration, sensory detection threshold data indicated that isopropylmethoxypyrazine may contribute to wine aroma more strongly than isobutylmethoxypyrazine [1]. Published sensory threshold ranges for structurally related IPMP (2-isopropyl-3-methoxypyrazine) are 0.32–1 ng/L in water and white wine, rising to 1–6 ng/L in red wine, while IBMP (2-isobutyl-3-methoxypyrazine) thresholds are approximately 2 ng/L in water/white wine and 10–16 ng/L in red wine [2]. This represents up to a 16-fold difference in sensory threshold between these structurally similar methoxypyrazines in red wine [2].

wine aroma chemistry sensory threshold analysis methoxypyrazine off-flavor enological volatile management

Exclusive Occurrence in Pea Among Legume Matrices: Absence in Black Bean, Pinto Bean, Kidney Bean, Chickpea, and Faba Bean

In a comparative legume volatile profiling study, 3-isopropyl-2-methoxy-5-methylpyrazine (reported as 2-methoxy-3-isopropyl(5 or 6)-methylpyrazine, CAS 32021-41-3) was detected in pea matrices but was specifically noted as absent in black beans, pinto beans, dark red kidney beans, chickpeas, and faba beans across all tested conditions including tannin, location, and storage variables [1]. The compound exhibited 2.62% relative peak area in whole pea but fell to 0.00–0.13% in pea protein concentrate and isolate, demonstrating processing-dependent retention [1].

legume volatile profiling plant-based protein characterization botanical authentication matrix-specific biomarker

Predicted Physicochemical Property Profile: LogP, Water Solubility, and Vapor Pressure Differentiation for Formulation Selection

Predicted physicochemical properties for 3-isopropyl-2-methoxy-5-methylpyrazine include an ACD/LogP of 2.55, a water solubility of 205.6 mg/L at 25°C (estimated), a boiling point of 225.5±40.0°C at 760 mmHg, a vapor pressure of 0.1±0.4 mmHg at 25°C, and a flash point of 78.8±17.0°C [1]. The estimated XLogP3-AA value is 1.60 and pKa is estimated at 5.97 (weak acid) [1][2]. For comparison, the isobutyl analog 2-isobutyl-3-methoxypyrazine (CAS 24683-00-9) has a reported LogP of 2.31, indicating a modest 0.24 LogP unit difference despite identical molecular formula [3]. The compound satisfies all Rule of 5 criteria with zero violations, 2 freely rotatable bonds, a topological polar surface area of 35 Ų, and 3 hydrogen bond acceptors with zero hydrogen bond donors .

physicochemical property prediction formulation development volatile compound selection flavor encapsulation

3-Isopropyl-2-methoxy-5-methylpyrazine (CAS 32021-41-3): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Pea Protein Off-Flavor Research: Use as the Dominant Alkyl-Methoxypyrazine Analytical Reference Standard

Food scientists investigating the characteristic 'beany' and 'green' off-flavors in pea protein isolates should prioritize CAS 32021-41-3 as an analytical reference standard. Direct GC-MS evidence from whole pea volatile profiling demonstrates that this compound is the quantitatively dominant alkyl-methoxypyrazine at 2.62% relative peak area, while its closest analog 2-methoxy-3-isobutylpyrazine is present only at trace levels . This 20-fold or greater abundance difference means that method development, calibration curves, and sensory reconstitution experiments targeting pea off-flavor must anchor on this compound rather than on isobutyl-substituted methoxypyrazines. Furthermore, the compound's detection across whole pea, dehulled pea flour, and pea protein fractions—but its confirmed absence in black beans, pinto beans, kidney beans, chickpeas, and faba beans—establishes it as a pea-selective marker suitable for authentication testing and adulteration detection in commercial pea protein ingredients .

Ginseng (Panax ginseng) Authentication and Quality Control: Positional Isomer-Specific Biomarker for Botanical Fingerprinting

Quality control laboratories engaged in ginseng product authentication must procure the specific positional isomer 3-isopropyl-2-methoxy-5-methylpyrazine (with methoxy at position 2, isopropyl at position 3, and methyl at position 5) rather than substituting with the co-occurring isomer 2-isopropyl-3-methoxypyrazine. The foundational 1984 ginseng aroma study demonstrated that these two positional isomers, despite identical molecular formula, produce distinct mass spectral fragmentation patterns and were separately confirmed through independent synthesis . Procurement of the correct isomer is essential for reproducing the published GC-MS identification protocols, validating ginseng raw material authenticity, and performing quantitative comparisons of methoxypyrazine profiles across different Panax species and geographic origins .

Enological Volatile Research: Investigating Isopropyl-Substituted Methoxypyrazine Sensory Impact at Sub-ng/L Detection Thresholds

Wine chemists and enological researchers investigating the contribution of methoxypyrazines to herbaceous and bell-pepper aroma characters should consider isopropyl-substituted methoxypyrazines based on their systematically lower sensory detection thresholds compared to isobutyl-substituted analogs. Published sensory threshold data indicate that IPMP (2-isopropyl-3-methoxypyrazine) exhibits detection thresholds of 1–6 ng/L in red wine, compared to 10–16 ng/L for IBMP (2-isobutyl-3-methoxypyrazine), representing up to a 16-fold difference in perceptibility . While the target compound (CAS 32021-41-3) bears an additional 5-methyl substituent not present in IPMP, the isopropyl substitution pattern is the key structural determinant of the lower sensory threshold. Researchers requiring an isopropyl-substituted methoxypyrazine with the additional 5-methyl group for structure-odor relationship studies or as an internal standard for IPMP quantification should select CAS 32021-41-3 .

Flavor Formulation and Encapsulation Development: Physicochemical Property-Driven Ingredient Selection

Flavor formulation chemists developing encapsulated or water-dispersible flavor systems can leverage the predicted physicochemical profile of CAS 32021-41-3 for rational ingredient selection. With an estimated water solubility of 205.6 mg/L at 25°C and a predicted LogP of 2.55, this compound offers sufficient aqueous dispersibility for direct incorporation into water-based flavor systems without requiring pre-solubilization in ethanol or propylene glycol . The predicted boiling point of 225.5±40.0°C and vapor pressure of 0.1±0.4 mmHg at 25°C provide operational parameters for spray-drying encapsulation processes and GC-based quality control method development . Compared to the isobutyl analog (LogP 2.31), the slightly higher lipophilicity (ΔLogP +0.24) of the target compound may favor retention in lipid-based food matrices, a consideration for formulation scientists optimizing flavor release profiles in high-fat food applications [4].

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